1-sec-butyl-4-chloro-3-methyl-1H-pyrazole-5-sulfonyl chloride
CAS No.: 1245823-80-6
Cat. No.: VC4538678
Molecular Formula: C8H12Cl2N2O2S
Molecular Weight: 271.16
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1245823-80-6 |
|---|---|
| Molecular Formula | C8H12Cl2N2O2S |
| Molecular Weight | 271.16 |
| IUPAC Name | 2-butan-2-yl-4-chloro-5-methylpyrazole-3-sulfonyl chloride |
| Standard InChI | InChI=1S/C8H12Cl2N2O2S/c1-4-5(2)12-8(15(10,13)14)7(9)6(3)11-12/h5H,4H2,1-3H3 |
| Standard InChI Key | ZGKIYYUBTWCCJV-UHFFFAOYSA-N |
| SMILES | CCC(C)N1C(=C(C(=N1)C)Cl)S(=O)(=O)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound has the molecular formula C₈H₁₂Cl₂N₂O₂S and a molecular weight of 271.16 g/mol . Key structural elements include:
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A pyrazole ring (1H-pyrazole) as the core scaffold.
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sec-Butyl group at position 1, contributing steric bulk and lipophilicity.
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Chlorine atom at position 4, enhancing electrophilic reactivity.
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Methyl group at position 3, influencing electronic effects.
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Sulfonyl chloride (-SO₂Cl) at position 5, enabling nucleophilic substitution reactions.
Table 1: Substituent Positions and Functional Groups
| Position | Substituent | Role in Reactivity |
|---|---|---|
| 1 | sec-Butyl (C₄H₉) | Steric hindrance, lipophilicity |
| 3 | Methyl (CH₃) | Electron-donating effect |
| 4 | Chlorine (Cl) | Electrophilic activation |
| 5 | Sulfonyl chloride | Nucleophilic substitution site |
The sulfonyl chloride group is highly reactive, permitting facile conversion to sulfonamides, sulfonate esters, or sulfonic acids .
Synthesis and Manufacturing
Synthetic Routes
The compound is typically synthesized via diazotization-sulfonation sequences, analogous to methods described for quinoline-5-sulfonyl chloride :
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Diazotization: 5-Aminopyrazole derivatives react with NaNO₂/HCl at low temperatures (-10°C to 10°C) to form diazonium salts.
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Sulfonylation: The diazonium intermediate is treated with SO₂ in acetic acid, followed by chlorination with Cl₂ or SO₂Cl₂ to install the sulfonyl chloride group .
Critical Reaction Parameters:
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Temperature control: Diazotization requires strict maintenance of sub-10°C conditions to prevent decomposition .
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Catalysts: CuCl₂ accelerates sulfonylation by facilitating SO₂ insertion .
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Solvents: Acetic acid is preferred for its ability to stabilize reactive intermediates .
Industrial-Scale Production
Global suppliers like Block Chemical Technology (Shanghai) Co., Ltd. offer the compound at scale, with prices ranging from $50–$200/g depending on purity (typically >95%) . Challenges include:
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Handling corrosive reagents (e.g., SO₂Cl₂).
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Purifying the hygroscopic sulfonyl chloride product.
Physicochemical Properties
Stability and Solubility
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Stability: Sensitive to moisture, undergoing hydrolysis to the corresponding sulfonic acid. Storage under anhydrous conditions (e.g., molecular sieves) is critical .
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Solubility:
Applications in Drug Discovery
Role in Medicinal Chemistry
The compound serves as a key building block for sulfonamide-containing inhibitors, exemplified by its use in developing N-acylethanolamine acid amidase (NAAA) inhibitors :
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ARN19689: A potent NAAA inhibitor (IC₅₀ = 42 nM) derived from pyrazole sulfonamides, showing anti-inflammatory activity .
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Structure-Activity Relationship (SAR):
Table 2: Bioactivity of Pyrazole Sulfonamide Derivatives
| Compound | Target | IC₅₀ (μM) | Key Structural Feature |
|---|---|---|---|
| ARN19689 | hNAAA | 0.042 | sec-Butyl, 4-Cl, 3-CH₃ |
| Analog 9 | hNAAA | 0.21 | n-Propyl at position 5 |
| Analog 12 | hNAAA | 0.78 | tert-Butyl at position 5 |
Agrochemical Applications
In agrochemistry, the sulfonyl chloride moiety is leveraged to synthesize herbicides and fungicides:
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Sulfonylurea herbicides: Derived from condensation with aminotriazines.
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Fungicidal activity: Pyrazole sulfonamides disrupt fungal cell wall biosynthesis.
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